molecular formula C10H19N3O3S B12292493 (4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide

(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide

Cat. No.: B12292493
M. Wt: 261.34 g/mol
InChI Key: NYNBZRSYZCWLKY-UHFFFAOYSA-N
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Description

(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide is a complex organic compound with a unique structure that includes a pyrido[4,3-c]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[4,3-c]thiazine core, followed by the introduction of the carboxamide group and the dimethylation of the nitrogen atoms. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a critical role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide is unique due to its specific structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19N3O3S

Molecular Weight

261.34 g/mol

IUPAC Name

N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide

InChI

InChI=1S/C10H19N3O3S/c1-11-9(14)10-4-6-17(15,16)13(2)8(10)3-5-12-7-10/h8,12H,3-7H2,1-2H3,(H,11,14)

InChI Key

NYNBZRSYZCWLKY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CCS(=O)(=O)N(C1CCNC2)C

Origin of Product

United States

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